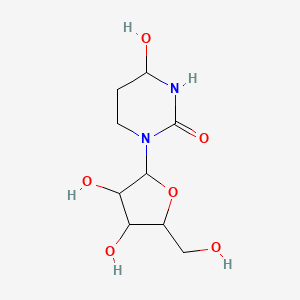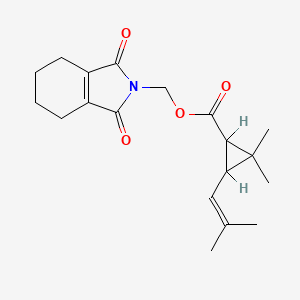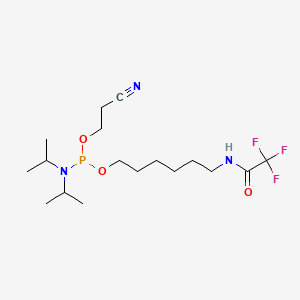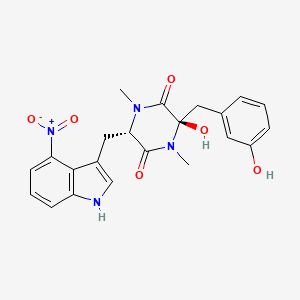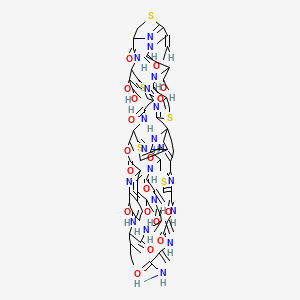![molecular formula C16H21N5O5 B1681368 1-[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidin-2-yl)formamido]propanoyl]pyrrolidine-2-carboxylic acid CAS No. 24769-58-2](/img/structure/B1681368.png)
1-[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidin-2-yl)formamido]propanoyl]pyrrolidine-2-carboxylic acid
Overview
Description
Thyrotropin-releasing hormone free acid, also known as TRH-OH, is a physiological metabolite of thyrotropin-releasing hormone. Thyrotropin-releasing hormone is a tripeptide hormone that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis. It is primarily involved in the synthesis and release of thyroid-stimulating hormone and prolactin from the anterior pituitary gland .
Mechanism of Action
Target of Action
The primary target of Pglu-his-pro, also known as Thyrotropin-Releasing Hormone (TRH), is the Thyrotropin-Releasing Hormone Receptor (TRHR) . TRHR is a member of the G protein-coupled receptor (GPCR) family . It is mainly expressed in the anterior pituitary gland .
Mode of Action
TRH is a tripeptide hormone synthesized in the hypothalamus . Upon synthesis, it activates the TRHR . The activated TRHR couples with Gq proteins . This interaction leads to the activation of the phosphatidylinositol (IP3)-calcium protein kinase C (PKC) pathway .
Biochemical Pathways
The activation of the IP3-PKC pathway by the TRHR-Gq complex leads to an increase in thyroid hormone levels . This is part of the hypothalamic-pituitary-thyroid axis (HPT axis), a critical signal cascade response required for metabolic homeostasis and development in vertebrates .
Pharmacokinetics
It’s known that trh is synthesized in the hypothalamus .
Result of Action
The ultimate result of TRH’s action is the upregulation of thyroid hormone levels . This plays a crucial role in maintaining metabolic homeostasis and promoting development in vertebrates .
Biochemical Analysis
Biochemical Properties
Pglu-his-pro interacts with various enzymes, proteins, and other biomolecules. It is synthesized within parvocellular neurons of the paraventricular nucleus of the hypothalamus . The peptide is hydrolyzed in blood and extracellular space by a M1 family metallopeptidase, the TRH-degrading ectoenzyme (TRH-DE), also called pyroglutamyl peptidase II .
Cellular Effects
Pglu-his-pro has significant effects on various types of cells and cellular processes. It regulates the function of cells in the anterior pituitary and the central and peripheral nervous systems . By controlling the synthesis and release of thyroid hormones, it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pglu-his-pro exerts its effects at the molecular level through various mechanisms. It binds to the TRH receptor, stimulating the release of thyroid-stimulating hormone from thyrotropes and prolactin from lactotropes . The effects of Pglu-his-pro are of short duration, in part because the peptide is hydrolyzed in blood and extracellular space by a M1 family metallopeptidase .
Temporal Effects in Laboratory Settings
The effects of Pglu-his-pro change over time in laboratory settings. The half-life of Pglu-his-pro in the blood is approximately 6 minutes
Metabolic Pathways
Pglu-his-pro is involved in several metabolic pathways. It is metabolized in brain extracts, involving the cleavage of His-ProNH2 produced from TRH by pyroglutamate aminopeptidase .
Transport and Distribution
Pglu-his-pro is transported and distributed within cells and tissues. It is very short-lived, lasting for a matter of two minutes and traveling less than an inch in the bloodstream to the pituitary gland before it is broken down .
Subcellular Localization
The subcellular localization of Pglu-his-pro depends on the cell context in which it is expressed. In pituitary lactotrophs, which normally express TRH receptors, and in AtT20 pituitary corticotrophs, Pglu-his-pro receptor immunoreactivity was primarily confined to the plasma membrane . In HEK 293 and COS7 cells, Pglu-his-pro receptors were predominantly intracellular .
Preparation Methods
Thyrotropin-releasing hormone free acid can be enzymatically degraded from thyrotropin-releasing hormone in plasma and brain tissue. The degradation process involves the cleavage of the C-terminal amide group by a specific proline endopeptidase, resulting in the formation of thyrotropin-releasing hormone free acid .
Chemical Reactions Analysis
Thyrotropin-releasing hormone free acid undergoes various chemical reactions, including:
Reduction: Although specific reduction reactions are less common, the compound’s structure allows for potential reduction under certain conditions.
Substitution: The compound can undergo substitution reactions, particularly involving its functional groups, under appropriate conditions.
Common reagents and conditions used in these reactions include hydroxyl radicals for oxidation and specific enzymes for degradation. The major products formed from these reactions include various metabolites that are further processed in biological systems .
Scientific Research Applications
Thyrotropin-releasing hormone free acid has several scientific research applications:
Chemistry: It is used as a model compound to study peptide degradation and stability.
Biology: The compound is studied for its role in the regulation of thyroid-stimulating hormone and prolactin release.
Comparison with Similar Compounds
Thyrotropin-releasing hormone free acid can be compared with other similar compounds, such as:
Thyrotropin-releasing hormone: The parent compound from which thyrotropin-releasing hormone free acid is derived.
Taltirelin: An analog of thyrotropin-releasing hormone with improved central nervous system activity and pharmacological properties.
Thyrotropin-releasing hormone free acid is unique due to its stability and specific interactions with thyrotropin-releasing hormone receptors, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O5/c22-13-4-3-10(19-13)14(23)20-11(6-9-7-17-8-18-9)15(24)21-5-1-2-12(21)16(25)26/h7-8,10-12H,1-6H2,(H,17,18)(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYONPBTNRIEBA-SRVKXCTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24769-58-2 | |
| Record name | Acid-TRH | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24769-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



